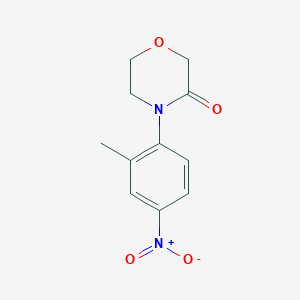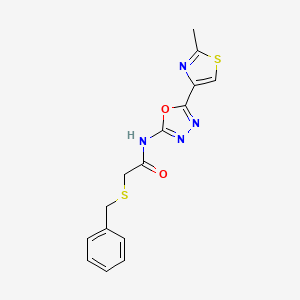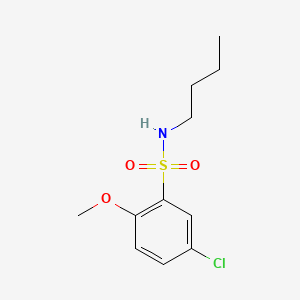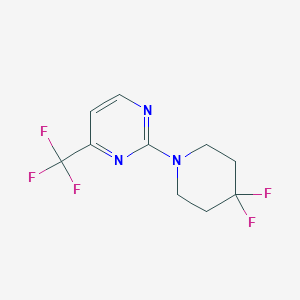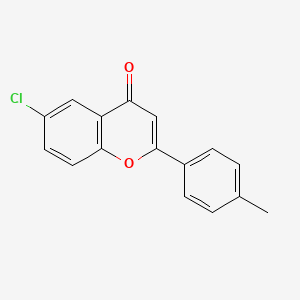
6-Chloro-4'-methylflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4’-methylflavone is a chemical compound with the molecular formula C16H11ClO2 and a molecular weight of 270.71 . It is also known by the IUPAC name 2-(4-chlorophenyl)-6-methyl-4H-chromen-4-one . The compound appears as a white to light beige crystalline powder .
Synthesis Analysis
The synthesis of flavones like 6-Chloro-4’-methylflavone can be achieved through a one-pot facile route. This involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another synthesis method involves the reaction with thallium (III) acetate in acetic acid .Molecular Structure Analysis
The InChI code for 6-Chloro-4’-methylflavone is 1S/C16H11ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,1H3 . The compound has a benzopyranone structure, which is a characteristic feature of flavones .科学的研究の応用
1. Positive Modulation of GABA Receptors
Research has shown that flavones like 6-methylflavone act as positive allosteric modulators of γ-aminobutyric acid (GABA) receptors, specifically at human recombinant α1β2γ2L and α1β2 GABAA receptors. This modulation is independent of flumazenil-sensitive benzodiazepine sites, suggesting a unique mechanism of action (Hall et al., 2004).
2. Anti-inflammatory Effects in Bowel Diseases
Flavones such as chrysin (5,7-dihydroxyflavone) have been shown to alleviate symptoms of dextran sodium sulfate (DSS)-induced colitis in mice. Chrysin also inhibits tumor necrosis factor (TNF)-alpha-induced activation of nuclear factor (NF)-kappaB in IEC-6 cells, indicating its potential as an anti-inflammatory agent (Shin et al., 2009).
3. Antimalarial Activity
Flavin analogs, including compounds similar to 6-Chloro-4'-methylflavone, have demonstrated antimalarial activity. They inhibit glutathione reductase from human erythrocytes and Plasmodium falciparum, contributing to their antimalarial properties (Becker et al., 1990).
4. Potential Chemopreventive Molecule
Studies suggest that methylated flavones, like 5,7-dimethoxyflavone, have potential as chemopreventive agents due to their high tissue accumulation and limited metabolism in vivo. This makes them promising candidates for cancer prevention, particularly in liver, mouth, esophagus, and lung cancers (Tsuji et al., 2006).
5. Antagonist of Benzodiazepine Binding Sites
Compounds like 6-Chloro-3'-nitroflavone have been shown to act as antagonists of the benzodiazepine binding sites of the GABAA receptor. They do not possess anxiolytic, anticonvulsant, sedative, myorelaxant actions but can antagonize the effects of diazepam (Viola et al., 2000).
6. Anticancer Agents
1,3-Benzoxazine derivatives, having a flavone moiety, show potent anticancer activity against human breast cancer cell lines. Some derivatives of flavones, including those with chloro substituents, have been found to be particularly effective, indicating their potential as anticancer agents (Garg et al., 2013).
Safety And Hazards
6-Chloro-4’-methylflavone may cause eye irritation and skin irritation. It may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
特性
IUPAC Name |
6-chloro-2-(4-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPRHJDYJRDVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4'-methylflavone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)
![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)
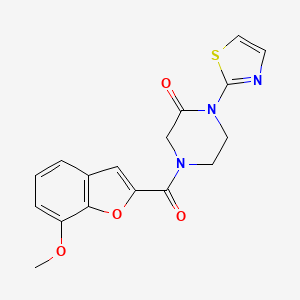
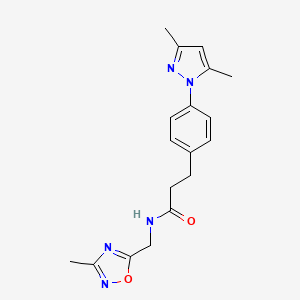
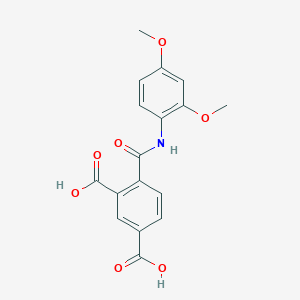
![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)
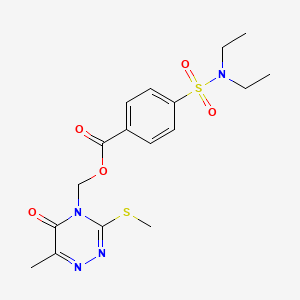
![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)
